

Toxicological profile of 1,1-Diphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Diphenylhydrazine hydrochloride

Cat. No.: B146881

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile of **1,1-Diphenylhydrazine Hydrochloride**

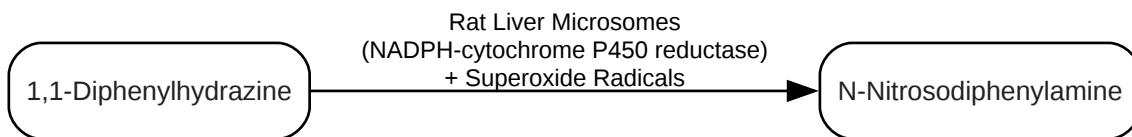
Introduction

1,1-Diphenylhydrazine hydrochloride is a chemical intermediate utilized in various industrial and research applications, including in the synthesis of pharmaceuticals and other fine chemicals.^[1] As with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, drug development professionals, and industrial workers. This technical guide provides a comprehensive overview of the known toxicological properties of **1,1-Diphenylhydrazine hydrochloride**.

A significant challenge in assessing the toxicology of **1,1-Diphenylhydrazine hydrochloride** is the limited availability of specific studies on this particular isomer. Consequently, this guide synthesizes the available data for the 1,1-isomer and, where necessary, extrapolates information from closely related analogues, such as phenylhydrazine and 1,2-diphenylhydrazine, to provide a comprehensive hazard assessment. This approach is grounded in the understanding that these compounds share structural similarities and, in some cases, metabolic pathways that can inform their potential toxicological effects. All data derived from analogue compounds will be clearly identified as such.

Physicochemical Properties

A foundational aspect of toxicological assessment is the understanding of a substance's physical and chemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).


Property	Value	Source
CAS Number	530-47-2	[2]
Molecular Formula	C ₁₂ H ₁₃ ClN ₂	[3]
Molecular Weight	220.70 g/mol	[3]
Appearance	White to greyish-white solid	[3]
Solubility	Soluble in water	[2]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[2]

Toxicokinetics and Metabolism

The metabolic fate of a xenobiotic is a critical determinant of its toxicity. While comprehensive *in vivo* toxicokinetic studies for **1,1-Diphenylhydrazine hydrochloride** are not readily available, *in vitro* data provide crucial insights into its metabolic activation.

Metabolic Activation:

A pivotal study has demonstrated that 1,1-Diphenylhydrazine can be metabolized by rat liver microsomes to form N-nitrosodiphenylamine.[\[4\]](#) This conversion is significant as N-nitroso compounds are a well-established class of potent carcinogens. The reaction is catalyzed by NADPH-cytochrome P450 reductase and involves the generation of superoxide radicals.[\[4\]](#) The formation of a carcinogenic metabolite is a key consideration in the overall toxicological profile of the parent compound.

[Click to download full resolution via product page](#)

Figure 1: In vitro metabolic conversion of 1,1-Diphenylhydrazine.

It is hypothesized that the metabolism of 1,1-Diphenylhydrazine may share similarities with that of 1,2-diphenylhydrazine, which is known to be metabolized to aniline and benzidine, both of which are recognized carcinogens.[\[5\]](#)

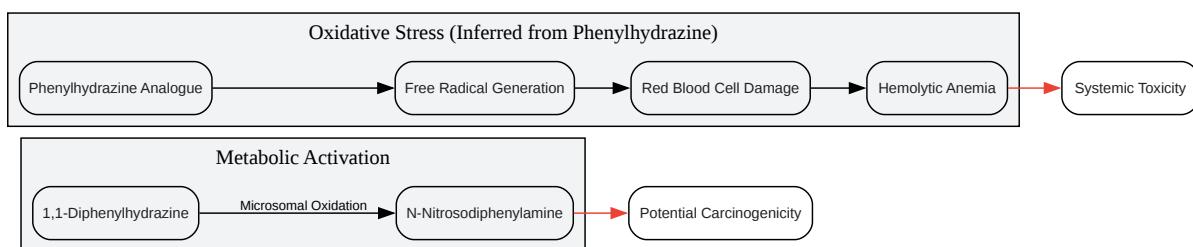
Acute Toxicity

The acute toxicity of **1,1-Diphenylhydrazine hydrochloride** has been characterized through GHS classifications, indicating that it is harmful through oral, dermal, and inhalation routes of exposure.[\[2\]](#)

GHS Classification Summary:

Endpoint	Classification	Source
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	[2] [3]
Acute Dermal Toxicity	Category 4 (Harmful in contact with skin)	[2] [3]
Acute Inhalation Toxicity	Category 4 (Harmful if inhaled)	[2] [3]
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	[2]
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)	[2]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	[2]

Due to the lack of specific LD₅₀ values for **1,1-Diphenylhydrazine hydrochloride**, data from the related compound phenylhydrazine are often used for risk assessment.


Acute Lethal Doses (LD₅₀) of Phenylhydrazine:

Species	Route	LD ₅₀ (mg/kg)	Source
Rat	Oral	188	[6]
Mouse	Oral	175	[6]
Guinea Pig	Oral	80	[6]
Rabbit	Oral	80	[6]

Mechanism of Toxicity

The toxicity of hydrazines is often linked to their metabolic activation and the subsequent generation of reactive species. For 1,1-Diphenylhydrazine, the primary mechanism of concern is its conversion to N-nitrosodiphenylamine.[4]

The toxicity of the closely related phenylhydrazine is attributed to its ability to induce oxidative stress. Phenylhydrazine is known to cause hemolytic anemia through the generation of free radicals that damage red blood cells, leading to lipid peroxidation and the formation of methemoglobin and Heinz bodies.[7] It is plausible that **1,1-Diphenylhydrazine hydrochloride** may share a similar potential to induce oxidative stress.

[Click to download full resolution via product page](#)

Figure 2: Proposed mechanisms of toxicity for 1,1-Diphenylhydrazine.

Genotoxicity

There is a notable lack of specific genotoxicity data for **1,1-Diphenylhydrazine hydrochloride**. However, the genotoxic potential of the related compound, phenylhydrazine, has been extensively studied and provides a basis for concern. Phenylhydrazine and its hydrochloride salt have tested positive in various bacterial gene mutation assays (Ames test) and in vivo micronucleus assays, indicating their potential to cause DNA damage.[\[6\]](#)

Summary of Genotoxicity Data for Phenylhydrazine:

Assay	System	Metabolic Activation	Result	Source
Ames Test	Salmonella typhimurium	With and without	Positive	[6]
Micronucleus Assay	Mouse bone marrow (in vivo)	N/A	Positive	[6]
Unscheduled DNA Synthesis	Rat and mouse hepatocytes (in vitro)	N/A	Positive	[6]

Carcinogenicity

Similar to genotoxicity, there are no specific carcinogenicity bioassays available for **1,1-Diphenylhydrazine hydrochloride**. The carcinogenic potential is inferred from data on related compounds and its known metabolic activation to a nitrosamine.

Phenylhydrazine hydrochloride has been shown to be carcinogenic in animal studies. Chronic administration to mice resulted in an increased incidence of lung and blood vessel tumors.[\[6\]](#) Furthermore, the structural analogue 1,2-diphenylhydrazine is classified as a probable human carcinogen (Group B2) by the EPA, with studies showing an induction of liver tumors in rats and mice.[\[8\]](#)[\[9\]](#) The metabolic conversion of 1,1-Diphenylhydrazine to N-nitrosodiphenylamine, a member of a carcinogenic class of compounds, provides a strong mechanistic basis for suspecting that **1,1-Diphenylhydrazine hydrochloride** may also be carcinogenic.[\[4\]](#)

Reproductive and Developmental Toxicity

There is currently no available data on the reproductive and developmental toxicity of **1,1-Diphenylhydrazine hydrochloride**.^[2] This represents a significant data gap in its toxicological profile.

Experimental Methodologies

To address the existing data gaps for **1,1-Diphenylhydrazine hydrochloride**, a battery of standard toxicological assays would be required. The following are brief descriptions of key experimental protocols that would be employed.

Acute Oral Toxicity (as per OECD Guideline 423):

- Fasted animals (typically rats) are administered the test substance by oral gavage.
- A sequential dosing approach is used, starting with a dose expected to cause some mortality.
- Animals are observed for signs of toxicity and mortality for at least 14 days.
- The LD₅₀ value and its confidence intervals are calculated based on the observed mortalities at different dose levels.

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471):

- Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- The bacteria are plated on a minimal agar medium lacking histidine.
- After incubation, the number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted.
- A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474):

- The test substance is administered to mice, typically by intraperitoneal injection or oral gavage.
- At appropriate time intervals, bone marrow is extracted from the femurs.
- Smears are prepared and stained to visualize polychromatic erythrocytes (immature red blood cells).
- The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
- A significant increase in micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.

Summary and Conclusion

The toxicological profile of **1,1-Diphenylhydrazine hydrochloride** is characterized by its acute toxicity (harmful if swallowed, in contact with skin, or inhaled) and its irritant properties to the skin, eyes, and respiratory system.^[2] While specific data for this isomer are scarce, its in vitro metabolism to the carcinogenic N-nitrosodiphenylamine is a significant finding that raises concerns about its potential for genotoxicity and carcinogenicity.^[4]

Extrapolation of data from the closely related and well-studied phenylhydrazine suggests that **1,1-Diphenylhydrazine hydrochloride** may also induce oxidative stress, leading to hemotoxicity, and possesses genotoxic and carcinogenic properties.^{[6][7]} However, it is crucial to underscore that these are inferences based on structural analogy and shared metabolic pathways.

Significant data gaps remain, particularly in the areas of chronic toxicity, reproductive and developmental toxicity, and in vivo genotoxicity and carcinogenicity specific to the 1,1-diphenyl isomer. Further research is imperative to definitively characterize the toxicological profile of **1,1-Diphenylhydrazine hydrochloride** and to establish a robust basis for risk assessment and the implementation of appropriate safety measures in occupational and research settings.

References

- Tatsumi K, et al. Formation of N-nitrosodiphenylamine from 1,1-diphenylhydrazine by rat liver microsomal preparations. *Arch Biochem Biophys.* 1983;226(1):174-81. [Source: PubChem]

N,N-Diphenylhydrazine | C12H12N2 | CID 10739]

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of **1,1-Diphenylhydrazine Hydrochloride** in Pharma. Published January 1, 2026.
- Fisher Scientific. SAFETY DATA SHEET: **1,1-Diphenylhydrazine hydrochloride**.
- U.S. National Library of Medicine. In vitro microsomal metabolism of hydrazine. PubMed.
- MAK Value Document
- National Center for Biotechnology Information. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,2-Diphenylhydrazine.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,2-Diphenylhydrazine.
- National Oceanic and Atmospheric Administration. 1,2-DIPHENYLHYDRAZINE. CAMEO Chemicals.
- PubChem. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13CIN2 | CID 10738.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,2-Diphenylhydrazine.
- National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1,2-Diphenylhydrazine.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. 1,1-Dimethylhydrazine. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Lyon (FR): International Agency for Research on Cancer; 1999. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.)
- ChemicalBook. 1,1-DIPHENYLHYDRAZINE CAS#: 530-50-7.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,2-Diphenylhydrazine.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,2-Diphenylhydrazine - REFERENCES.
- Sigma-Aldrich. N,N-Diphenylhydrazine hydrochloride 97.
- Singh, et al.
- Utrecht J. Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine.
- Matskevitch D, et al. Comparison of phenelzine and geometric isomers of its active metabolite, β -phenylethylidenehydrazine, on rat brain levels of amino acids, biogenic amine neurotransmitters and methylamine. J Neural Transm (Vienna). 2013;120(5):747-55.
- National Industrial Chemicals Notification and Assessment Scheme. Phenylhydrazine and its monohydrochloride: Human health tier II assessment. 2014.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,1-Diphenylhydrazine hydrochloride (530-47-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Diphenylhydrazine | C12H12N2 | CID 10739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-DIPHENYLHYDRAZINE CAS#: 530-50-7 [amp.chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. cibtech.org [cibtech.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile of 1,1-Diphenylhydrazine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146881#toxicological-profile-of-1-1-diphenylhydrazine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com